(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
The compound “(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine” is a derivative of indole, a heterocyclic compound. Indole derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of these compounds showed better inhibitory activity than the reference drug (acarbose), with some compounds being the most potent inhibitors .
Synthesis Analysis
The synthesis of indole derivatives involves a three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using x-ray diffraction . The structure of these compounds was determined by author and by software (PISA) .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are complex and involve multiple steps. The reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions leads to the formation of 3-(1H-indol-3-yl)isoindolin-1-one derivatives .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8-10(9)7(5-11-8)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGVRQUPSINEX-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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